N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide is a synthetic organic compound with a unique structure that combines an oxolane ring, a propynyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the propynyl group: This step involves the alkylation of the oxolane ring with a propynyl halide in the presence of a base such as potassium carbonate.
Formation of the propenamide moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(oxolan-2-yl)methylamine: Shares the oxolane and propynyl groups but lacks the propenamide moiety.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a propynyl group but has a different core structure.
Uniqueness
N-[(oxolan-2-yl)methyl]-N-(prop-2-yn-1-yl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-N-prop-2-ynylprop-2-enamide |
InChI |
InChI=1S/C11H15NO2/c1-3-7-12(11(13)4-2)9-10-6-5-8-14-10/h1,4,10H,2,5-9H2 |
InChI Key |
HBYZQUFOBNMJAL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N(CC#C)CC1CCCO1 |
Origin of Product |
United States |
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